5-(4-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole
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Overview
Description
5-(4-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole is a chemical compound that belongs to the class of benzoxadiazoles This compound is characterized by the presence of a benzoxadiazole ring substituted with a nitro group and a 4-methylpiperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole typically involves the following steps:
Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as o-nitroaniline and carbon disulfide, under basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid as reagents.
Substitution with 4-Methylpiperidin-1-yl Group: The final step involves the substitution of the benzoxadiazole ring with the 4-methylpiperidin-1-yl group. This can be achieved through nucleophilic substitution reactions using appropriate piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines and thiols.
Major Products Formed
Reduction: 5-(4-Methylpiperidin-1-yl)-4-amino-2,1,3-benzoxadiazole.
Substitution: Various substituted benzoxadiazoles depending on the nucleophile used.
Scientific Research Applications
5-(4-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biological Studies: It is used as a probe in biological studies to investigate enzyme activities and receptor binding.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Chemical Sensors: It is used in the development of chemical sensors due to its ability to interact with various analytes.
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The nitro group and the benzoxadiazole ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity through various pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidin-1-yl-1,3,5-triazine: Similar in structure but contains a triazine ring instead of a benzoxadiazole ring.
1,4-Disubstituted Piperidines: These compounds share the piperidine moiety but differ in the substitution pattern and additional functional groups.
Uniqueness
5-(4-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole is unique due to the presence of both the nitro group and the benzoxadiazole ring, which confer specific electronic and steric properties. These properties make it particularly useful in applications requiring specific interactions with biological targets or unique material properties.
Properties
IUPAC Name |
5-(4-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-8-4-6-15(7-5-8)10-3-2-9-11(14-19-13-9)12(10)16(17)18/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPHHGCGWYREET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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